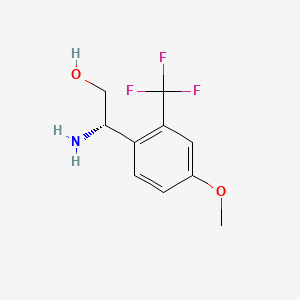
(S)-2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 4-methoxy-2-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential approaches to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield imines, while substitution of the methoxy group can result in various substituted phenyl derivatives.
科学研究应用
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and pesticides, contributing to crop protection and yield improvement.
Materials Science: The compound’s unique chemical properties make it a valuable building block in the design of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, neurotransmission, and metabolic regulation.
相似化合物的比较
Similar Compounds
(2S)-2-amino-2-[4-methoxyphenyl]ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(2S)-2-amino-2-[4-trifluoromethylphenyl]ethan-1-ol:
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in (2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m1/s1 |
InChI 键 |
ZOWDZVDLQMMVIE-SECBINFHSA-N |
手性 SMILES |
COC1=CC(=C(C=C1)[C@@H](CO)N)C(F)(F)F |
规范 SMILES |
COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


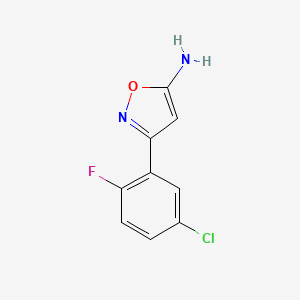
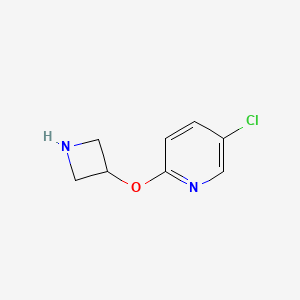
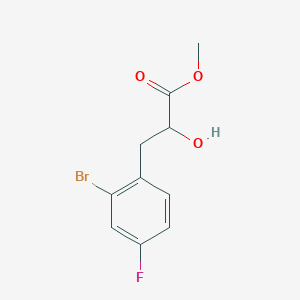
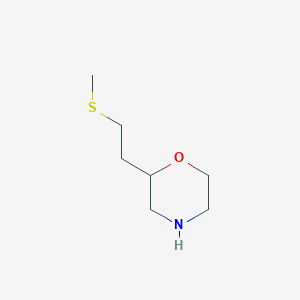
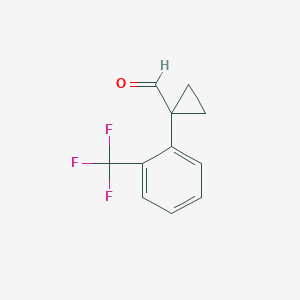
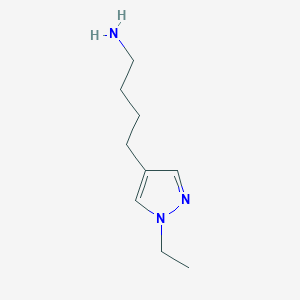
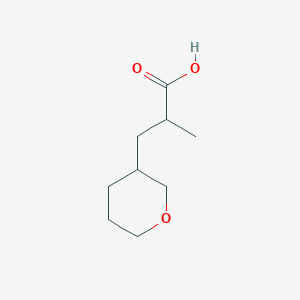
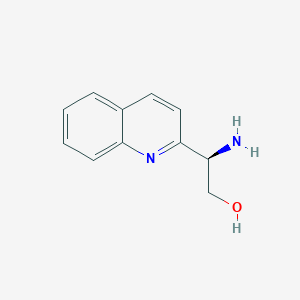
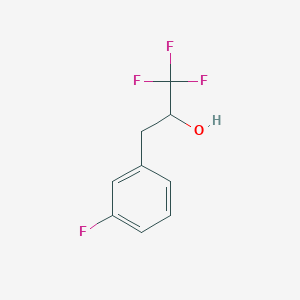
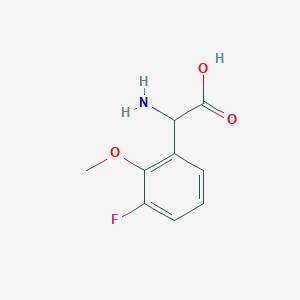
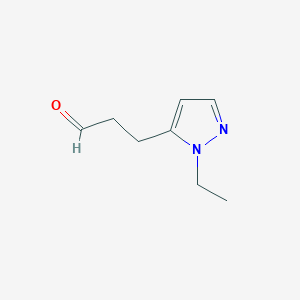
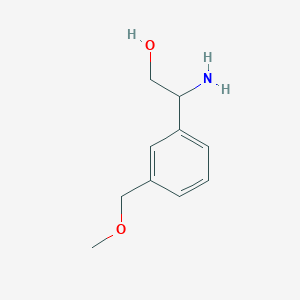
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)

